Synthetic Gateway to Selective TASK-1 Inhibitors: Demonstrated Integration into Published Bis-Amide Scaffolds
N-(3-aminophenyl)-3-methoxybenzamide has been explicitly utilized as the amino-bearing phenyl component in a published synthetic route yielding a series of bis-amide TASK-1 inhibitors [1]. The final compound from this route, F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide), demonstrated an IC50 of 148 nM against TASK-1 channels with 11.8-fold selectivity over TASK-3 (IC50 = 1750 nM) [1]. In contrast, simpler benzamide building blocks lacking the 3-methoxy group (e.g., 3-aminobenzamide) cannot provide the necessary electronic and steric properties for the bis-amide scaffold, as the methoxy substituent is critical for hydrophobic interactions within the TASK-1 inner vestibule site [2]. The compound therefore offers a validated entry point into a chemical series with demonstrated ion channel selectivity.
| Evidence Dimension | Role in synthesis of selective TASK-1 inhibitor vs. generic benzamide building blocks |
|---|---|
| Target Compound Data | N-(3-aminophenyl)-3-methoxybenzamide used as the amino-phenyl fragment in bis-amide TASK-1 inhibitor synthesis |
| Comparator Or Baseline | 3-aminobenzamide (no methoxy group) cannot replicate the bis-amide scaffold SAR; the lead compound F3 derived from this route shows TASK-1 IC50 = 148 nM, TASK-3 IC50 = 1750 nM, selectivity ratio = 11.8 |
| Quantified Difference | Enables TASK-1 selective inhibitor synthesis; comparator 3-aminobenzamide lacks the methoxy handle required for hydrophobic binding interactions |
| Conditions | Bis-amide synthesis route as described in Flaherty et al. (2014); TASK-1/TASK-3 electrophysiology assays using automated patch clamp |
Why This Matters
Procurement of this specific benzamide isomer directly enables reproduction of published TASK-1 inhibitor syntheses with validated selectivity data, a capability not offered by generic benzamide alternatives.
- [1] Flaherty, D. P.; Simpson, D. S.; Miller, M. R.; Maki, B. E.; Zou, B.; Shi, J.; Wu, M.; McManus, O. B.; Aubé, J.; Li, M.; Golden, J. E. Potent and Selective Inhibitors of the TASK-1 Potassium Channel Through Chemical Optimization of a Bis-amide Scaffold. Bioorg. Med. Chem. Lett. 2014, 24 (16), 3968–3973. DOI: 10.1016/j.bmcl.2014.06.032. View Source
- [2] NFDI4DS Dataset: Summary of TASK-1 bis-amide inhibitor study highlighting selectivity over TASK-3 channels. DOI: 10.1016/j.bmcl.2014.06.032. View Source
